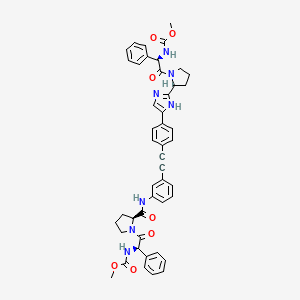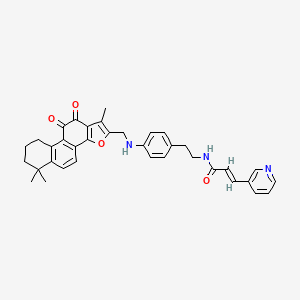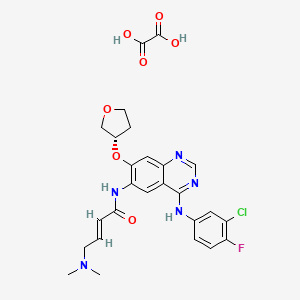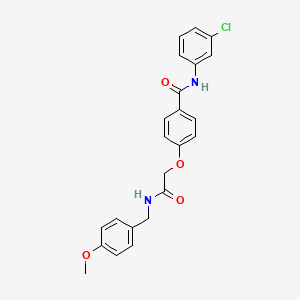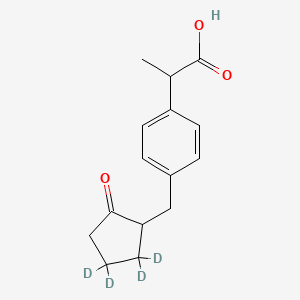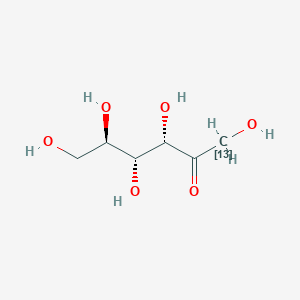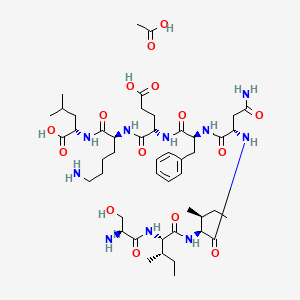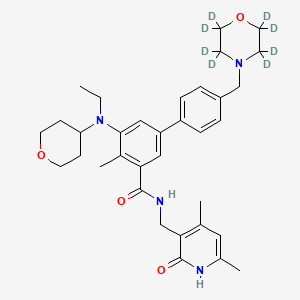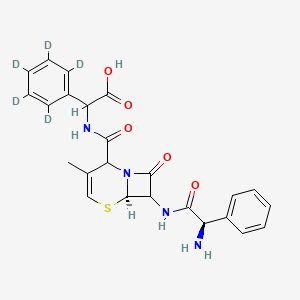
D-(-)-2-Phenylglycine cephalexinate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-(-)-2-Phenylglycine cephalexinate-d5 is a compound that combines D-(-)-2-Phenylglycine with cephalexin, a widely used antibiotic. The “d5” designation indicates that the compound is deuterated, meaning that five hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and provide unique properties for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-(-)-2-Phenylglycine cephalexinate-d5 typically involves the following steps:
Preparation of D-(-)-2-Phenylglycine: This can be synthesized through the Strecker synthesis, which involves the reaction of benzaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis.
Deuteration: The hydrogen atoms in D-(-)-2-Phenylglycine are replaced with deuterium using deuterated reagents.
Coupling with Cephalexin: The deuterated D-(-)-2-Phenylglycine is then coupled with cephalexin through an amide bond formation reaction, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of D-(-)-2-Phenylglycine and its deuteration.
Purification: High-performance liquid chromatography (HPLC) is used to purify the intermediate and final products.
Quality Control: Rigorous testing to ensure the purity and stability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
D-(-)-2-Phenylglycine cephalexinate-d5 can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylglyoxylic acid.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The deuterium atoms can be replaced with hydrogen under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the replacement of deuterium with hydrogen.
Major Products
Oxidation: Phenylglyoxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Non-deuterated analogs of the compound.
Aplicaciones Científicas De Investigación
D-(-)-2-Phenylglycine cephalexinate-d5 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential as a more stable and effective antibiotic due to the presence of deuterium.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of D-(-)-2-Phenylglycine cephalexinate-d5 involves:
Inhibition of Bacterial Cell Wall Synthesis: The cephalexin component inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.
Enhanced Stability: The deuterium atoms provide increased resistance to metabolic degradation, leading to prolonged activity.
Molecular Targets: The primary targets are the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
D-(-)-2-Phenylglycine: The non-deuterated form of the compound.
Cephalexin: The parent antibiotic without the D-(-)-2-Phenylglycine moiety.
Deuterated Antibiotics: Other antibiotics that have been deuterated for enhanced stability.
Uniqueness
D-(-)-2-Phenylglycine cephalexinate-d5 is unique due to its combination of a deuterated amino acid with an antibiotic, providing both enhanced stability and antibacterial activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H24N4O5S |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
2-[[(6R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carbonyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C24H24N4O5S/c1-13-12-34-23-18(27-20(29)16(25)14-8-4-2-5-9-14)22(31)28(23)19(13)21(30)26-17(24(32)33)15-10-6-3-7-11-15/h2-12,16-19,23H,25H2,1H3,(H,26,30)(H,27,29)(H,32,33)/t16-,17?,18?,19?,23-/m1/s1/i3D,6D,7D,10D,11D |
Clave InChI |
CWJGISLUQBVHBI-FDSYUDBOSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)NC(=O)C2C(=CS[C@H]3N2C(=O)C3NC(=O)[C@@H](C4=CC=CC=C4)N)C)[2H])[2H] |
SMILES canónico |
CC1=CSC2C(C(=O)N2C1C(=O)NC(C3=CC=CC=C3)C(=O)O)NC(=O)C(C4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


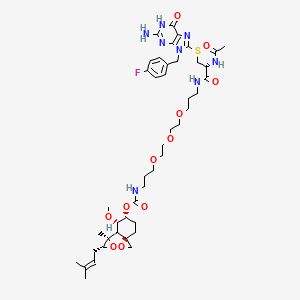
![(2S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B12418127.png)
